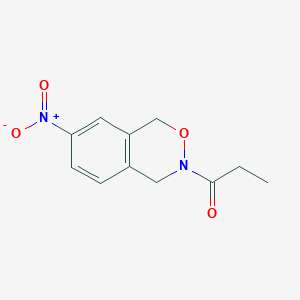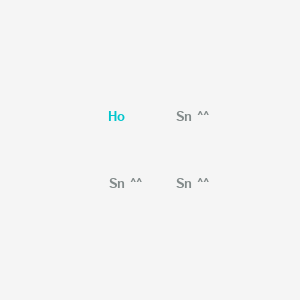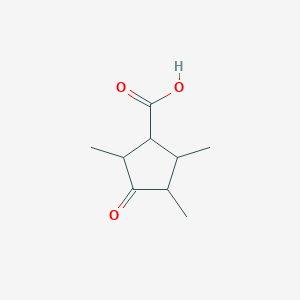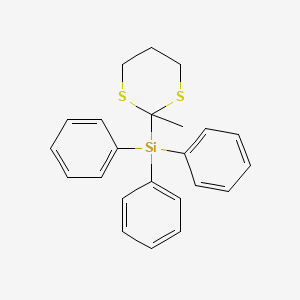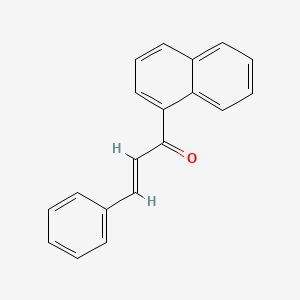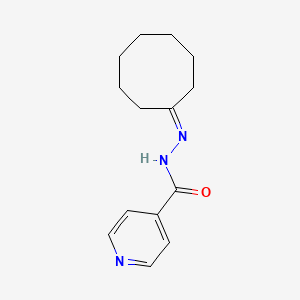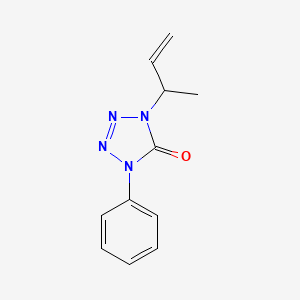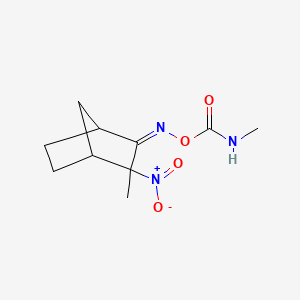
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime is a complex organic compound with the molecular formula C10H15N3O4 This compound is known for its unique structure, which includes a norbornane skeleton, a nitro group, and a methylcarbamoyl oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime typically involves multiple steps. One common method starts with the preparation of 2-norbornanone, which can be synthesized through the hydration of norbornene using sulfuric acid as a catalyst . The addition of sublimation inhibitors can significantly increase the yield of 2-norbornanol, which is then oxidized to 2-norbornanone using a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system .
The next step involves the nitration of 2-norbornanone to introduce the nitro group at the 3-position. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. Finally, the methylcarbamoyl oxime group is introduced through a reaction with methyl isocyanate and hydroxylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reuse of catalysts and solvents is also optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and oxime groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Norbornanone: A simpler analog without the nitro and oxime groups.
3-Methyl-2-norbornanone: Lacks the nitro and oxime groups but has a similar norbornane skeleton.
3-Nitro-2-norbornanone: Contains the nitro group but lacks the oxime group.
Uniqueness
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
20417-92-9 |
|---|---|
Formule moléculaire |
C10H15N3O4 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
[(Z)-(3-methyl-3-nitro-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H15N3O4/c1-10(13(15)16)7-4-3-6(5-7)8(10)12-17-9(14)11-2/h6-7H,3-5H2,1-2H3,(H,11,14)/b12-8- |
Clé InChI |
ZIAJZEAOGKWGJQ-WQLSENKSSA-N |
SMILES isomérique |
CC\1(C2CCC(C2)/C1=N/OC(=O)NC)[N+](=O)[O-] |
SMILES canonique |
CC1(C2CCC(C2)C1=NOC(=O)NC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


